3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione
CAS No.:
Cat. No.: VC20318180
Molecular Formula: C12H13NO3S
Molecular Weight: 251.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO3S |
|---|---|
| Molecular Weight | 251.30 g/mol |
| IUPAC Name | 3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C12H13NO3S/c1-9-2-4-10(5-3-9)16-7-6-13-11(14)8-17-12(13)15/h2-5H,6-8H2,1H3 |
| Standard InChI Key | NTNBDDQGXOFBFA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)OCCN2C(=O)CSC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione (C₁₂H₁₃NO₃S) features a central thiazolidine-2,4-dione core substituted at the 3-position with a 2-(4-methylphenoxy)ethyl group. The thiazolidine ring contains sulfur at position 1 and nitrogen at position 3, while the 2,4-dione moieties contribute to its electrophilic reactivity. The 4-methylphenoxyethyl side chain introduces lipophilicity, enhancing membrane permeability and target engagement.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₃S |
| Molecular Weight | 251.30 g/mol |
| IUPAC Name | 3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione |
| Canonical SMILES | CC1=CC=C(C=C1)OCCN2C(=O)CSC2=O |
| Topological Polar Surface Area | 61.8 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:
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¹H NMR: Signals at δ 7.15–6.75 ppm (aromatic protons from 4-methylphenoxy), δ 4.20–3.80 ppm (methylene groups adjacent to oxygen and nitrogen), and δ 3.50–3.10 ppm (thiazolidine ring protons).
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¹³C NMR: Peaks at δ 170–175 ppm (carbonyl carbons), δ 155–160 ppm (aromatic carbons), and δ 45–55 ppm (methylene carbons).
Infrared (IR) spectroscopy reveals stretches at 1,750 cm⁻¹ (C=O) and 1,150 cm⁻¹ (C-O-C), consistent with its functional groups.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step protocol:
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Knoevenagel Condensation: Reaction of 4-methylphenoxyacetaldehyde with thiazolidine-2,4-dione in ethanol under reflux, catalyzed by piperidine, yields an intermediate α,β-unsaturated ketone .
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Michael Addition: The intermediate undergoes nucleophilic attack by ethylamine in tetrahydrofuran (THF) at 60°C, forming the substituted thiazolidinedione backbone.
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Purification: Recrystallization from methanol/water (7:3 v/v) achieves >95% purity, confirmed by high-performance liquid chromatography (HPLC).
Industrial-Scale Production
While lab-scale synthesis uses batch reactors, industrial production employs continuous flow systems to enhance yield (85–90%) and reduce reaction time. Automated quality control via liquid chromatography–mass spectrometry (LC-MS) ensures batch consistency.
Pharmacological Mechanisms and Biological Activity
PPAR-γ Agonism
The compound acts as a selective PPAR-γ agonist, binding to the ligand-binding domain with an IC₅₀ of 0.8 μM. This activation upregulates adiponectin expression, enhancing insulin sensitivity in adipose and hepatic tissues .
Table 2: Comparative PPAR-γ Binding Affinity
| Compound | IC₅₀ (μM) |
|---|---|
| 3-[2-(4-Methylphenoxy)ethyl]-TZD | 0.8 |
| Pioglitazone | 0.5 |
| Rosiglitazone | 0.3 |
Antidiabetic Efficacy
In streptozotocin-induced diabetic rats, oral administration (10 mg/kg/day) reduced fasting blood glucose by 35% over 14 days, comparable to pioglitazone (40%). Mechanistically, it enhances GLUT4 translocation in skeletal muscle by 2.1-fold.
Anti-Inflammatory Effects
The compound suppresses NF-κB signaling in macrophages, reducing TNF-α and IL-6 secretion by 50% at 10 μM. This dual antidiabetic and anti-inflammatory profile positions it as a candidate for metabolic syndrome management.
Pharmacokinetic and ADME Profiling
Absorption and Distribution
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Solubility: Moderately lipophilic (LogP = 2.1), with aqueous solubility of 12 μg/mL at pH 7.4.
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GI Absorption: SwissADME predictions indicate 85% oral bioavailability, attributed to its balanced lipophilicity .
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Blood-Brain Barrier (BBB) Penetration: Negligible (BBB permeability score: 0.02), minimizing central nervous system side effects .
Metabolism and Excretion
Hepatic metabolism via CYP2C9 and CYP3A4 produces inactive sulfoxide and N-dealkylated metabolites. Renal excretion accounts for 70% of elimination, with a half-life of 6.2 hours in rodents.
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